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8-Decenal, (8E)-

Cat. No.: B12650859
CAS No.: 174155-47-6
M. Wt: 154.25 g/mol
InChI Key: DGJAEYIZIUUWSJ-NSCUHMNNSA-N
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Description

Historical Perspectives in Chemical Ecology Research

The field of chemical ecology, which investigates the role of chemical interactions between living organisms, has a rich history of identifying and characterizing semiochemicals—chemicals that convey a signal. The study of unsaturated aldehydes as semiochemicals, particularly in insects, gained momentum in the latter half of the 20th century. Much of the early focus was on shorter-chain aldehydes or isomers with the double bond closer to the carbonyl group, such as (E)-2-hexenal and (E)-2-octenal, which were identified as common components of the alarm and defensive secretions of various insects, especially within the order Heteroptera (true bugs). nih.govmdpi.com

The discovery and study of longer-chain aldehydes with double bonds further from the functional group, like 8-Decenal, (8E)-, came later with advancements in analytical techniques such as gas chromatography-mass spectrometry (GC-MS). These methods allowed for the separation and identification of minor components within complex volatile blends. While specific historical milestones for the discovery of 8-Decenal, (8E)- are not prominently documented in readily available literature, its identification has been part of a broader effort to fully characterize the chemical vocabularies of insects and plants. The recognition of stereoisomerism's critical role in pheromonal communication underscored the importance of distinguishing between isomers like (8E)- and (8Z)-decenal, as even subtle structural differences can lead to vastly different biological responses. nih.gov

Significance in Natural Product Chemistry

8-Decenal, (8E)- is a naturally occurring compound, primarily found as a volatile or semi-volatile organic compound in both the plant and animal kingdoms. Its biosynthesis is generally believed to follow the lipid peroxidation pathway, where polyunsaturated fatty acids are enzymatically cleaved and modified to produce a variety of aldehydes. nih.gov

In Plants: Plants produce a wide array of volatile organic compounds, including aldehydes, often in response to herbivory or pathogen attack. These compounds can have direct defensive properties or act as signals to attract the natural enemies of herbivores. While the presence of 8-Decenal, (8E)- in specific plant volatile bouquets is not extensively documented, the general biosynthetic pathways for C10 aldehydes from the oxidation of fatty acids like oleic and linoleic acid are well-established. researchgate.net The position of the double bond at the omega-2 position (the second carbon from the methyl end) suggests its origin from a specific fatty acid precursor and enzymatic machinery.

Current Research Landscape and Gaps

Current research on unsaturated aldehydes in chemical ecology is vibrant, with a strong focus on their potential applications in integrated pest management. This includes the use of pheromone traps for monitoring and mating disruption. However, the research landscape for 8-Decenal, (8E)- specifically is sparse compared to other isomers.

Current Research Focus:

Pheromone Blends: Modern studies often focus on identifying the complete blend of semiochemicals used by a particular insect species, as the ratio of different isomers and compounds is often crucial for eliciting a specific behavior.

Biosynthesis: There is ongoing research into the enzymatic pathways that produce these volatile aldehydes in both insects and plants, with an interest in understanding the genetic and regulatory mechanisms. nih.gov

Neuroethology: Researchers are investigating the olfactory receptors and neural pathways that allow insects to detect and differentiate between various semiochemicals, including different aldehyde isomers.

Identified Research Gaps:

Biosynthetic Pathway: While the general pathway of lipid peroxidation is understood, the specific enzymes and precursors leading to the formation of the double bond at the 8-position in a C10 aldehyde are not well-elucidated.

Comparative Studies: There is a lack of comparative studies that directly investigate the differential effects of various decenal isomers, including 8-Decenal, (8E)-, on insect behavior and physiology. Such studies would be invaluable in understanding the structure-activity relationships of these semiochemicals.

Occurrence in Nature: A more comprehensive screening of plant and insect species for the presence of 8-Decenal, (8E)- would help to better understand its distribution and potential ecological significance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B12650859 8-Decenal, (8E)- CAS No. 174155-47-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

174155-47-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(E)-dec-8-enal

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,10H,4-9H2,1H3/b3-2+

InChI Key

DGJAEYIZIUUWSJ-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CCCCCCC=O

Canonical SMILES

CC=CCCCCCCC=O

Origin of Product

United States

Occurrence and Distribution in Biological Systems

Presence in Eukaryotic Organisms

A thorough review of scientific literature did not yield direct evidence of the presence of (8E)-8-Decenal in arthropods. Research on insect pheromones and other semiochemicals is a vast field, yet specific mention of this compound is conspicuously absent from available studies.

Arthropoda (e.g., Insects)

Role as Pheromone Component Precursor or Minor Component

There is currently no scientific literature that identifies (8E)-8-Decenal as a pheromone component, a precursor to a pheromone, or even a minor component of a pheromone blend in any arthropod species. While other aldehydes are common in insect communication, the specific isomeric form of (8E)-8-Decenal has not been implicated in this role.

Co-occurrence with Other Volatile Compounds

As there is no direct evidence of (8E)-8-Decenal being emitted by arthropods, there is no data available on its co-occurrence with other volatile compounds in this phylum.

The emission of volatile organic compounds (VOCs) is a well-documented phenomenon in the plant kingdom, serving various ecological functions. Aldehydes are a significant class of these VOCs, often released in response to biotic and abiotic stresses. While the broader category of decenals has been identified in plant emissions, specific data for (8E)-8-Decenal is limited.

Plantae (e.g., Plant Volatiles)

Emission Profiles and Inducing Factors

Plants are known to emit a variety of aldehydes, including saturated and unsaturated forms, often as part of their defense mechanisms against herbivores or pathogens, or in response to environmental stressors like ozone exposure. These emissions can be induced by mechanical damage or insect feeding. For instance, various isomers of hexenal (B1195481) and other short-chain aldehydes are commonly released from green leaves upon wounding, contributing to the characteristic "green leaf volatiles."

Diversity Across Plant Species

The composition of volatile emissions varies significantly among different plant species, and even between different cultivars of the same species. This diversity is influenced by genetic factors, developmental stage, and environmental conditions.

While a comprehensive list of plants emitting (8E)-8-Decenal cannot be compiled due to the lack of specific research, the analysis of volatile compounds in various plant species provides context for the types of compounds that co-occur. For example, studies on the volatile composition of avocado fruit and cocoa beans have identified a wide array of aldehydes, though not specifically (8E)-8-Decenal.

Table 1: Examples of Volatile Aldehydes Identified in Selected Plant Species

Plant SpeciesCommon NameAldehydes Identified (Examples)
Persea americanaAvocadoHexanal, (E)-2-Hexenal, Nonanal, (E)-2-Decenal
Theobroma cacaoCocoaBenzaldehyde, 2-Methylbutanal, 3-Methylbutanal

This table illustrates the presence of various aldehydes in the volatile profiles of these plants, highlighting the chemical context in which a compound like (8E)-8-Decenal might be found, even if it has not yet been specifically identified.

Microbial Production and Detection

The production of the specific chemical compound 8-Decenal, (8E)- by microorganisms has not been documented in peer-reviewed scientific literature to date. Extensive searches of databases of microbial volatile organic compounds (VOCs) and studies on microbial metabolism have not yielded any reports of its biosynthesis or detection in either fungal or bacterial species.

While direct evidence for the microbial production of 8-Decenal, (8E)- is absent, microorganisms are known to produce a wide array of other aldehydes, including various isomers of decenal. For instance, the volatile profile of certain wild fungi has been shown to contain (E)-2-decenal researchgate.net. The biosynthesis of unsaturated aldehydes in microorganisms is often linked to the oxidative degradation of polyunsaturated fatty acids. Enzymes such as lipoxygenases and hydroperoxide lyases can act on fatty acids like linoleic and linolenic acid to produce a variety of volatile aldehydes and alcohols diva-portal.org. This general pathway for aldehyde production is found in various microbial species.

Furthermore, a patented process has described the use of lipoxygenase (LOX) enzymes from algae and bacteria for the production of C10-unsaturated aldehydes from polyunsaturated fatty acid (PUFA) sources google.com. However, this patent does not specify the production of the 8-decenal isomer.

The detection of aldehydes from microbial cultures is typically achieved through analytical techniques such as gas chromatography-mass spectrometry (GC-MS). This method allows for the separation and identification of individual volatile compounds from a complex mixture emitted by a microbial culture. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used to concentrate the VOCs before GC-MS analysis researchgate.netamazonaws.comnih.govresearchgate.netnih.govresearchgate.net.

Biosynthesis and Metabolic Pathways

Enzymatic Pathways Leading to 8-Decenal, (8E)-

The formation of (8E)-8-Decenal is contingent on a series of precisely controlled enzymatic reactions. This cascade begins with a saturated fatty acid precursor, which is then modified by a desaturase enzyme to introduce a double bond, followed by the action of an aldehyde-forming enzyme.

Precursor Identification and Elucidation

The biosynthesis of (8E)-8-Decenal is proposed to initiate from the C10 saturated fatty acid, Decanoic acid (also known as capric acid). Decanoic acid is a medium-chain fatty acid produced during the de novo fatty acid synthesis pathway within the cell. In this pathway, acetyl-CoA and malonyl-CoA are sequentially condensed by the fatty acid synthase (FAS) complex. Chain termination mechanisms specific to medium-chain fatty acids would release the C10 acyl chain, typically as an acyl-ACP (Acyl Carrier Protein) or acyl-CoA thioester, making it available for subsequent modifications.

Desaturase Enzyme Activities and Specificities

The critical step in the biosynthesis is the introduction of a carbon-carbon double bond at the C-8 position of the decanoyl chain. This reaction is catalyzed by a fatty acid desaturase (FAD) . scialert.net These enzymes are highly specific regarding the chain length of the substrate and the position where the double bond is inserted. scialert.net

Regiospecificity : The enzyme responsible for this step would be a Δ8-desaturase , which acts at a fixed position counting from the carboxyl end of the fatty acid chain, creating a double bond between the eighth and ninth carbon atoms. wikipedia.org While Δ8-desaturases have been identified in various organisms, their substrate specificity can vary significantly. nih.govnih.gov The enzyme in this pathway must be capable of recognizing and binding a C10 acyl chain.

Stereospecificity : The "(8E)-" designation indicates a trans configuration of the double bond. Most common fatty acid desaturases produce a cis double bond. nih.gov However, certain isomerases or specialized desaturases can produce trans double bonds. It is plausible that either a specific desaturase directly forms the (E)-isomer or a cis double bond is initially formed and subsequently isomerized to the trans configuration by a separate isomerase enzyme. pnas.orgnih.gov

Aldehyde-Forming Enzyme Mechanisms

The final step in the pathway is the conversion of the carboxyl group of (8E)-8-decenoic acid to an aldehyde functional group. This reduction is most commonly catalyzed by Carboxylic Acid Reductases (CARs) . sci-hub.se These enzymes perform a selective, two-electron reduction of carboxylic acids to aldehydes, preventing over-reduction to the corresponding alcohol. nih.gov

The mechanism of CARs is a multi-step process occurring within a large, multi-domain protein: sci-hub.seacs.org

Adenylation : The carboxylic acid substrate is first activated by reacting with ATP in the adenylation (A) domain, forming an acyl-AMP intermediate and releasing pyrophosphate. nih.gov

Thioesterification : The activated acyl group is then transferred to a phosphopantetheine arm of the peptidyl carrier protein (PCP) or T-domain, forming a covalent thioester intermediate. sci-hub.se

Reduction : The PCP domain shuttles the thioester intermediate to the reductase (R) domain, where it is reduced by NADPH to release the final aldehyde product, (8E)-8-Decenal. acs.org

This mechanism ensures a controlled reduction to the aldehyde level, which is crucial for the biosynthesis of volatile signaling molecules and flavor compounds. nih.gov

Genetic Regulation of Biosynthetic Enzymes

The biosynthesis of (8E)-8-Decenal is under tight genetic control, ensuring its production occurs at the appropriate time and location. The expression of the genes encoding the key enzymes—fatty acid synthase, Δ8-desaturase, and carboxylic acid reductase—is regulated primarily at the transcriptional level.

Transcriptional Control : The expression of fatty acid desaturase (FAD) genes is often regulated by transcription factors that respond to various developmental cues and environmental stimuli, such as temperature and nutrient availability. nih.govoup.comkisti.re.kr For instance, in plants, transcription factors like WRINKLED1 (WRI1) and LEAFY COTYLEDON (LEC) are known to control the expression of genes involved in fatty acid synthesis and modification. frontiersin.orgnih.gov

Coordinated Expression : It is likely that the genes for the entire (8E)-8-Decenal pathway are co-regulated, forming a gene cluster or being controlled by a common set of transcription factors to ensure the efficient flow of intermediates through the pathway. Genetic and genomic analyses are required to identify the specific regulatory elements and transcription factors that govern the production of this compound in relevant organisms. nih.gov

Compartmentalization of Biosynthetic Processes

The individual steps of the (8E)-8-Decenal biosynthetic pathway are spatially separated within the cell, a strategy that prevents interference with other metabolic pathways and concentrates enzymes and substrates.

Fatty Acid Synthesis : In plant cells, the initial de novo synthesis of the decanoic acid precursor occurs in the plastids . nih.gov

Desaturation and Aldehyde Formation : Subsequent modifications, including desaturation and the final reduction to an aldehyde, typically take place in the endoplasmic reticulum (ER) or the cytoplasm . dcu.ie Fatty acids synthesized in the plastid are exported to the ER, where membrane-bound desaturases and CARs can act upon them. biologists.com This compartmentalization necessitates transport mechanisms for moving fatty acid intermediates between organelles. nih.govresearchgate.net In other organisms like bacteria or fungi, the pathway components may be localized differently, often within the cytoplasm or associated with cellular membranes.

In vivo Metabolic Transformations

Once synthesized, (8E)-8-Decenal, as a reactive aldehyde, can undergo several metabolic transformations within the cell. These transformations are part of the cell's normal metabolic network for processing aldehydes and can lead to either detoxification or the formation of other functional molecules.

Reduction to Alcohol : The aldehyde can be reduced to its corresponding alcohol, (8E)-8-decen-1-ol , by the action of alcohol dehydrogenases (ADHs). This is a common fate for aldehydes in many biological systems.

Oxidation to Carboxylic Acid : Conversely, (8E)-8-Decenal can be oxidized back to its precursor, (8E)-8-decenoic acid , by aldehyde dehydrogenases (ALDHs). This reaction is often part of a detoxification pathway.

Conjugation : Unsaturated aldehydes can also be detoxified through conjugation with cellular thiols like glutathione, a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases. nih.govportlandpress.combrighton.ac.uk The resulting conjugates are more water-soluble and can be more easily excreted from the cell.

These metabolic transformations regulate the intracellular concentration of (8E)-8-Decenal, influencing its biological activity and turnover.

Degradation Pathways

Due to the apparent lack of natural occurrence, there is no information available in scientific literature regarding the specific enzymatic or microbial degradation pathways of (8E)-8-Decenal. In general, aldehydes can be metabolized through oxidation to carboxylic acids or reduction to alcohols by various organisms. However, the specific enzymes and metabolic routes for (8E)-8-Decenal have not been identified.

Conversion to Other Biologically Active Molecules

Consistent with the lack of information on its biosynthesis and degradation, there is no scientific evidence to suggest that (8E)-8-Decenal serves as a precursor for the biosynthesis of other biologically active molecules in any known organism.

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of (8E)-Decenal

The construction of the (E)-alkene moiety is the crucial step in the synthesis of (8E)-8-Decenal. Methodologies are often designed by retrospectively disconnecting the molecule into smaller, readily available fragments. A common disconnection is at the C7-C8 bond, suggesting a coupling between a seven-carbon aldehyde component and a three-carbon fragment that forms the ethyl group and the double bond.

The Wittig reaction is a powerful tool for alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group on the carbanion, generally favor the formation of (E)-alkenes.

For the synthesis of (8E)-8-Decenal, a stabilized ylide approach would involve the reaction of heptanal (B48729) with a suitable phosphorus ylide. However, creating a stabilized ylide that delivers a simple ethyl group is not straightforward.

A more common strategy to achieve high (E)-selectivity with non-stabilized or semi-stabilized ylides is the Schlosser modification . This protocol involves the use of a strong base at low temperatures to form a lithium salt-free ylide, which initially reacts with the aldehyde to form a mixture of diastereomeric betaines. Addition of a second equivalent of a strong base like phenyllithium (B1222949) deprotonates the betaine (B1666868) at the carbon adjacent to the phosphorus, forming a β-oxido ylide. Subsequent protonation and elimination favor the formation of the more thermodynamically stable (E)-alkene.

An illustrative Schlosser modification for (8E)-8-Decenal could involve the reaction of ethyltriphenylphosphonium bromide with a strong base to form the corresponding ylide, which then reacts with 7-(tetrahydro-2H-pyran-2-yloxy)heptanal. The protecting group on the aldehyde is necessary to prevent side reactions with the basic reagents. Subsequent deprotection would yield the target aldehyde.

Table 1: Representative Data for Wittig Olefination Strategies

Ylide Type Aldehyde Fragment Key Reagents/Conditions Typical Yield (%) E/Z Ratio
Non-stabilized (Schlosser Mod.) Heptanal 1. n-BuLi, THF, -78°C2. Aldehyde3. PhLi4. t-BuOH 65-80 >95:5

The Julia-Kocienski olefination is a modified version of the Julia olefination that provides excellent (E)-selectivity and is often preferred for its operational simplicity. wikipedia.orgresearchgate.netorganicreactions.orgorganic-chemistry.orgalfa-chemistry.commdpi.com This reaction involves the coupling of a heteroaromatic sulfone (typically a benzothiazolyl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone) with an aldehyde. The use of PT-sulfones is particularly noted for yielding high (E)-selectivity. organic-chemistry.orgmdpi.com

The synthesis of (8E)-8-Decenal via this method would involve the reaction of heptanal with ethyl 1-phenyl-1H-tetrazol-5-yl sulfone. The sulfone is first deprotonated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS), to generate the nucleophilic carbanion. This anion then adds to the aldehyde, and the resulting intermediate undergoes a spontaneous elimination sequence to furnish the (E)-alkene with high stereoselectivity. mdpi.com

Table 2: Representative Data for Julia-Kocienski Olefination

Sulfone Reagent Aldehyde Fragment Base/Solvent Typical Yield (%) E/Z Ratio
Ethyl 1-phenyl-1H-tetrazol-5-yl sulfone Heptanal KHMDS / THF 75-90 >98:2

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov Reactions such as the Suzuki, Stille, or Negishi coupling can be employed to construct the C7-C8 bond of (8E)-8-Decenal with high stereocontrol.

For instance, a Suzuki coupling could involve the reaction of a vinylboronic acid derivative, such as (E)-prop-1-en-1-ylboronic acid, with a protected 7-haloheptanal derivative (e.g., 7-bromoheptanal (B1281898) acetal). The palladium catalyst, in the presence of a suitable ligand and base, facilitates the coupling to form the protected (8E)-8-Decenal, which is then deprotected to give the final product. The stereochemistry of the vinylboronic acid is retained throughout the reaction, ensuring the formation of the (E)-isomer.

Table 3: Representative Data for Cross-Coupling Reactions

Coupling Type Fragment 1 Fragment 2 Catalyst/Ligand/Base Typical Yield (%)
Suzuki (E)-Prop-1-en-1-ylboronic acid 7-Bromoheptanal acetal Pd(PPh₃)₄ / Na₂CO₃ 80-95

The stereoselective reduction of an alkyne is a classic method for accessing alkenes. To obtain the (E)-isomer, a dissolving metal reduction, such as the Birch reduction (sodium or lithium in liquid ammonia (B1221849) with an alcohol proton source), is typically employed.

In the context of synthesizing (8E)-8-Decenal, this would start with dec-8-yn-1-ol. This precursor can be prepared by coupling 1-heptyne (B1330384) with 3-(tetrahydro-2H-pyran-2-yloxy)propyl bromide followed by deprotection. The dec-8-yn-1-ol is then treated with sodium in liquid ammonia to selectively reduce the alkyne to the (E)-alkene, yielding (8E)-8-decen-1-ol. The final step is the oxidation of this alcohol to the target aldehyde, (8E)-8-Decenal.

Table 4: Representative Data for Reductive Transformations

Substrate Reducing Agent/Conditions Intermediate Product Typical Yield (%)
Dec-8-yn-1-ol Na / liq. NH₃, -78°C (8E)-8-Decen-1-ol 85-95

The final step in many synthetic routes to (8E)-8-Decenal is the oxidation of the corresponding primary alcohol, (8E)-8-decen-1-ol. This transformation requires mild and selective oxidizing agents to avoid over-oxidation to the carboxylic acid or reaction with the double bond.

Several reagents are suitable for this purpose. Pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (B109758) are commonly used. Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) and the Dess-Martin periodinane (DMP) oxidation are also highly effective and proceed under mild conditions, making them compatible with the alkene functionality.

Table 5: Representative Data for Oxidative Transformations

Substrate Oxidizing Agent/Conditions Product Typical Yield (%)
(8E)-8-Decen-1-ol PCC, CH₂Cl₂ (8E)-8-Decenal 85-95
(8E)-8-Decen-1-ol DMP, CH₂Cl₂ (8E)-8-Decenal 90-98

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. This approach is gaining traction for the production of fine chemicals, including fragrance aldehydes. mdpi.comnih.gov A potential chemo-enzymatic route to (8E)-8-Decenal could involve an enzymatic step to either form the aldehyde or set the stereochemistry of a precursor.

One strategy involves the use of a carboxylic acid reductase (CAR) enzyme. mdpi.comresearchgate.net The synthesis would start with the corresponding carboxylic acid, (8E)-8-decenoic acid. This acid, which can be prepared via chemical methods, is then subjected to an enzymatic reduction using a CAR enzyme in a whole-cell system. These systems provide the necessary ATP and NADPH cofactors for the enzyme to function, selectively reducing the carboxylic acid to the aldehyde without affecting the double bond. mdpi.com

Another approach could utilize an alcohol dehydrogenase (ADH) or an alcohol oxidase for the final oxidation step. Starting from chemically synthesized (8E)-8-decen-1-ol, a selective ADH could catalyze its oxidation to (8E)-8-Decenal under mild, aqueous conditions. This avoids the use of heavy-metal-based oxidants, aligning with the principles of green chemistry. nih.gov

Table 6: Representative Data for Chemo-Enzymatic Synthesis

Synthetic Step Substrate Enzyme/System Key Conditions Product Typical Conversion (%)
Carboxylic Acid Reduction (8E)-8-Decenoic Acid Carboxylic Acid Reductase (CAR) / E. coli whole cells Buffer, Glucose, 30°C (8E)-8-Decenal 70-90

Biocatalytic Approaches to Production

Biocatalytic methods offer a green chemistry alternative for the synthesis of aldehydes like (8E)-8-Decenal, often providing high specificity and mild reaction conditions. Key enzymatic pathways that can be harnessed for the production of unsaturated aldehydes include the use of carboxylic acid reductases (CARs) and the lipoxygenase (LOX) pathway involving hydroperoxide lyases (HPL).

Carboxylic Acid Reductases (CARs): These enzymes catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes. CARs exhibit broad substrate specificity, including the ability to reduce a range of aliphatic fatty acids. For the synthesis of (8E)-8-Decenal, a suitable precursor would be (8E)-8-decenoic acid. The enzyme facilitates the reduction of the carboxyl group to an aldehyde functional group. This approach has been demonstrated for various fatty acids, and the substrate range of known CARs suggests its applicability to C10 unsaturated acids.

Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) Pathway: This pathway is naturally involved in the production of volatile compounds in plants. The process begins with the lipoxygenase-catalyzed peroxidation of polyunsaturated fatty acids. The resulting hydroperoxy fatty acids are then cleaved by hydroperoxide lyase to yield shorter-chain aldehydes and ω-oxo-acids. While this pathway typically produces C6 and C9 aldehydes from linoleic and linolenic acids, the substrate specificity of HPLs can vary. nih.gov For instance, certain HPLs can act on different positional isomers of hydroperoxides, potentially leading to the formation of C10 aldehydes from specific fatty acid precursors. nih.gov

Enzyme ClassPrecursor SubstrateKey TransformationPotential for (8E)-8-Decenal Synthesis
Carboxylic Acid Reductase (CAR)(8E)-8-Decenoic acidReduction of a carboxylic acid to an aldehydeHigh, given the broad substrate range of CARs for aliphatic fatty acids. nih.gov
Hydroperoxide Lyase (HPL)Specific hydroperoxy fatty acidCleavage of a C-C bond in a hydroperoxy fatty acidDependent on the identification of an HPL with specificity for a precursor yielding a C10 aldehyde. wikipedia.org

Scalable Production Methods for Research Purposes

For laboratory and research-scale production of (8E)-8-Decenal, established organic synthesis reactions that are scalable and provide good control over stereochemistry are preferred. The Swern oxidation and the Wittig reaction are two such powerful methods.

Swern Oxidation: This method is a reliable way to oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids. wikipedia.org The synthesis of (8E)-8-Decenal via this route would start from the corresponding alcohol, (8E)-8-decen-1-ol. The reaction is carried out under mild, low-temperature conditions (-78 °C) using dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride, followed by the addition of a hindered base such as triethylamine (B128534). nrochemistry.com This method is known for its high yields and compatibility with a wide range of functional groups, including the carbon-carbon double bond present in the substrate.

General Procedure for Swern Oxidation:

A solution of oxalyl chloride in dichloromethane is cooled to -78 °C.

A solution of DMSO in dichloromethane is added dropwise.

After a short stirring period, a solution of the primary alcohol ((8E)-8-decen-1-ol) in dichloromethane is added.

After further stirring, triethylamine is added, and the reaction is allowed to warm to room temperature.

Work-up involves quenching the reaction with water and extracting the aldehyde product. libretexts.orgmsu.edu

Wittig Reaction: The Wittig reaction is a versatile method for creating alkenes, and it can be adapted to synthesize α,β-unsaturated aldehydes. To produce (8E)-8-Decenal, a stabilized phosphorus ylide would be reacted with an appropriate aldehyde. Specifically, a stabilized ylide is generally used to favor the formation of the (E)-alkene. organic-chemistry.orgwikipedia.org For the synthesis of (8E)-8-Decenal, a Wittig reagent prepared from a C2 phosphonium (B103445) salt would react with octanal. The use of a stabilized ylide, for example, one containing an ester group that is subsequently reduced and oxidized, can ensure the desired (E)-stereochemistry of the double bond.

Synthetic MethodStarting MaterialsKey FeaturesRelevance to (8E)-8-Decenal
Swern Oxidation(8E)-8-Decen-1-ol, DMSO, Oxalyl chloride, TriethylamineMild conditions, high yield, avoids over-oxidation. nih.govDirectly produces (8E)-8-Decenal from its corresponding alcohol.
Wittig ReactionA C2 phosphorus ylide and OctanalForms a C=C bond with control over stereochemistry. stackexchange.com Stabilized ylides favor (E)-isomers.Can be designed to specifically form the (E)-isomer of the C8-C9 double bond.

Derivatization for Analytical or Biological Studies

To facilitate analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or to investigate biological interactions, the aldehyde group of (8E)-8-Decenal can be chemically modified. Common derivatization strategies include the formation of oximes and hydrazones.

Oxime Formation: Aldehydes readily react with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., pyridine (B92270) or potassium carbonate) to form oximes. researchgate.net The resulting oxime derivative of (8E)-8-Decenal is more stable and less volatile than the parent aldehyde, which can be advantageous for certain analytical procedures. The formation of oximes can also be a key step in the synthesis of other functional groups.

General Procedure for Oxime Synthesis:

The aldehyde is dissolved in a suitable solvent like ethanol.

Hydroxylamine hydrochloride and a base (e.g., pyridine) are added.

The mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).

The product is isolated by cooling the reaction mixture and collecting the precipitated oxime. nih.gov

Hydrazone Formation: The reaction of (8E)-8-Decenal with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine (B122626) or substituted hydrazides) yields hydrazones. nih.gov These derivatives are often colored and crystalline, which can aid in their detection and characterization. Hydrazone derivatives are also of interest in medicinal chemistry due to their wide range of reported biological activities, including antimicrobial and anticancer properties. orientjchem.org The synthesis of hydrazone derivatives of (8E)-8-Decenal could therefore be a strategy to explore its potential biological applications.

General Procedure for Hydrazone Synthesis:

An equimolar mixture of the aldehyde and the desired hydrazine or hydrazide is dissolved in a solvent such as ethanol.

A catalytic amount of acid (e.g., acetic acid) is often added.

The mixture is refluxed for a period, and upon cooling, the hydrazone product typically precipitates and can be collected by filtration. nih.gov

DerivativeReagentsPurpose
OximeHydroxylamine hydrochloride, BaseIncreased stability for analysis, synthetic intermediate. mdpi.com
HydrazoneHydrazine or substituted hydrazines/hydrazidesFacilitates detection and characterization, potential for biological activity screening.

Biological and Ecological Functions

Interspecies Chemical Communication

Chemical signals are a fundamental mode of communication in many ecosystems, influencing behaviors such as mating, defense, and foraging. Volatile organic compounds (VOCs), including aldehydes like (8E)-8-Decenal, are key components of this chemical language.

In the intricate world of insects, chemical cues are paramount for survival and reproduction. Pheromones mediate interactions within a species, while kairomones are signals that are intercepted by other species, often to the detriment of the emitter. embrapa.br

Currently, there is no direct scientific literature identifying (8E)-8-Decenal as a primary sex pheromone component or a synergist for any specific insect species. Research into lepidopteran sex pheromones, for instance, has identified numerous aldehydes, alcohols, and acetates, but (8E)-8-Decenal is not among those confirmed. researchgate.netdiva-portal.org Studies on the oriental fruit moth (Grapholita molesta), for example, have identified (Z)-8-dodecenyl acetate (B1210297) and related compounds as its primary pheromone components. researchgate.net Similarly, the sex pheromone of the codling moth (Cydia pomonella) is (E,E)-8,10-dodecadien-1-ol, known as codlemone. annualreviews.org While these compounds share some structural similarities with a C10 aldehyde, they are functionally distinct. The extensive study of insect pheromones has shown that even minor changes in chemical structure, such as the position and geometry of double bonds, can lead to significant differences in biological activity. annualreviews.orgcuni.cz

While direct evidence for (8E)-8-Decenal's role as an alarm pheromone is not available in the current body of research, the function of a closely related isomer, (E)-2-Decenal, is well-documented, particularly in stink bugs (Heteroptera). This provides a strong indication of the potential defensive capabilities of C10 aldehydes.

(E)-2-Decenal is a major component of the alarm and defensive secretions of several stink bug species, including the brown marmorated stink bug (Halyomorpha halys) and the green stink bug (Nezara viridula). researchgate.netscielo.brfrontiersin.org When disturbed, these insects release a blend of volatile compounds, with (E)-2-Decenal often being a key active ingredient that causes dispersal and increased activity in nearby conspecifics. researchgate.netscielo.br This aldehyde, along with other compounds like (E)-2-octenal and tridecane, serves to warn other bugs of danger and acts as a repellent against predators. scielo.brfrontiersin.org Research has also demonstrated that these defensive aldehydes possess antimicrobial and antifungal properties, suggesting a dual role in protecting the insect from both predators and pathogens. annualreviews.org

The biological activity of these aldehydes is concentration-dependent. At high concentrations, they act as alarm signals, while at lower concentrations, they may not elicit the same response. wur.nl The defensive secretions of Heteroptera are typically complex mixtures, and the specific composition can vary between species and even between different life stages of the same species. cuni.cz For instance, first-instar nymphs of some pentatomids produce (E)-4-oxo-2-decenal, a compound absent in later instars. cuni.cz

Given the established role of (E)-2-Decenal in insect defense, it is plausible that (8E)-8-Decenal could have similar, though as yet unconfirmed, functions in the chemical ecology of some insect species.

Table 1: Documented Roles of a Related C10 Aldehyde in Insect Alarm Systems

CompoundInsect SpeciesFunction
(E)-2-DecenalHalyomorpha halys (Brown Marmorated Stink Bug)Alarm Pheromone, Defensive Compound researchgate.netfrontiersin.org
(E)-2-DecenalNezara viridula (Green Stink Bug)Defensive Compound scielo.brfrontiersin.org
(E)-2-DecenalThyanta perditor (Red-shouldered Stink Bug)Defensive Compound embrapa.br

This table highlights the function of a related isomer to illustrate the potential roles of C10 aldehydes in insect defense.

There is currently no scientific evidence to suggest that (8E)-8-Decenal acts as a host-seeking or oviposition cue for insects. The chemical signals that guide insects to their host plants or to suitable egg-laying sites are highly varied and specific. For example, some parasitoid wasps are known to use the alarm pheromones of their prey as kairomones to locate them. The egg parasitoid Trissolcus japonicus uses (E)-2-decenal, released by its host Halyomorpha halys, as a cue for host finding. researchgate.net However, a similar role for (8E)-8-Decenal has not been reported.

Plants emit a wide array of volatile organic compounds (VOCs) that mediate their interactions with insects. These volatiles can attract pollinators to flowers or, conversely, attract herbivores to feed. Plants can also release specific blends of volatiles when damaged by herbivores, which can attract the natural enemies of those herbivores. cabidigitallibrary.orgusp.br

The scientific literature on floral scents and herbivore attractants is extensive, yet there are no specific reports of (8E)-8-Decenal being a key compound in attracting either pollinators or herbivores. Floral scents are typically complex mixtures of compounds from various chemical classes, including monoterpenes, benzenoids, and aliphatics, which together create a unique signal to attract specific pollinators. bioone.orgresearchgate.net While aldehydes are components of some floral scents, the presence and function of (8E)-8-Decenal in this context have not been documented. For example, a study on sexually deceptive Ophrys orchids identified various aldehydes and other compounds that mimic insect sex pheromones to attract pollinators, but (8E)-8-Decenal was not among them. nih.gov

Similarly, while some herbivores are attracted to specific plant volatiles, a role for (8E)-8-Decenal has not been established. Research on herbivore-induced plant volatiles (HIPVs) has identified numerous compounds released upon insect feeding, but (8E)-8-Decenal is not listed as a common or significant component in the reviewed studies. aloki.hunih.gov One study noted that sweet potato varieties produce (E)-2-decenal upon infestation, but this is a different isomer. cabidigitallibrary.org

Plant-Insect Interactions

Repellency and Defense Signaling

Volatile organic compounds are crucial in mediating interactions between organisms, often acting as signals of danger or defense. Research has identified various aldehydes, including compounds structurally related to (8E)-8-Decenal, as key players in these chemical dialogues. For instance, (E)-2-decenal has been found in the defensive secretions of certain insects. chemecol.org While direct evidence for the repellency of (8E)-8-Decenal is still emerging, the established role of similar aldehydes in insect defense suggests its potential involvement in such mechanisms. chemecol.orgscience.gov The release of these compounds can act as a deterrent to predators or competitors.

In the plant kingdom, the emission of VOCs following herbivore damage is a well-documented defense strategy. eurekalert.org These airborne signals can repel herbivores directly or attract their natural enemies. slu.se While specific studies on the role of (8E)-8-Decenal as a primary repellent in plants are limited, the broader class of alkenals is known to be involved in plant defense responses. nih.gov

Plant-Plant Communication and Defense Priming

One of the most fascinating aspects of plant biology is their ability to communicate with each other, particularly in response to threats. mdpi.com When a plant is attacked by herbivores, it releases a blend of VOCs that can be perceived by neighboring plants. eurekalert.org This "eavesdropping" allows the receiving plants to prepare their own defenses in anticipation of an attack, a phenomenon known as defense priming. nih.govfrontiersin.org

The process of defense priming does not necessarily involve the full activation of defense mechanisms upon perception of the signal. researchgate.net Instead, the plant enters a sensitized state, enabling a faster and stronger defense response when an actual attack occurs. nih.govgoogle.com This adaptive strategy enhances the plant's resilience without the constant energetic cost of maintaining high levels of defense compounds. researchgate.net

Volatile compounds like green leaf volatiles (GLVs), which include various aldehydes and alcohols, are key signaling molecules in this process. eurekalert.org Research has shown that exposure to specific VOCs can induce transcriptional changes and the accumulation of defense-related metabolites in neighboring plants. nih.govnih.gov While the specific role of (8E)-8-Decenal in priming is an area for further research, its structural similarity to known signaling molecules suggests it could be part of the complex volatile bouquets that mediate plant-plant communication and defense priming.

Microbial Chemical Communication

Chemical signaling is not limited to plants and animals; it is also a fundamental aspect of microbial life. mdpi.com Microorganisms use a diverse array of signaling molecules to coordinate social behaviors, such as biofilm formation, and to interact with other organisms in their environment. wiley.com Secondary metabolites, which are not essential for basic survival but provide a competitive advantage, are often the key players in these chemical conversations. wiley.com

While direct evidence of (8E)-8-Decenal's role in microbial communication is not yet established, the broader class of aldehydes is known to be involved in these interactions. The ability of microorganisms to produce and perceive a wide range of volatile compounds suggests that many of these chemical signals are yet to be discovered and characterized.

Intraspecies Biological Roles

Metabolic Intermediates

Within an organism, chemical compounds can serve as intermediates in various metabolic pathways. wikipedia.org These intermediates are molecules that are formed during the conversion of a substrate into a final product. wikipedia.org They are crucial for the step-by-step regulation and control of biochemical reactions. wikipedia.org

In the context of insects, long-chain unsaturated aldehydes are often precursors in the biosynthesis of sex pheromones. For example, in the codling moth, Cydia pomonella, (E,E)-8,10-dodecadienol is synthesized through a pathway that involves the chain shortening of fatty acids and desaturation steps. researchgate.net While not a direct precursor in this specific pathway, the structural similarity of (8E)-8-Decenal to intermediates in pheromone biosynthesis highlights the potential for it to function as a metabolic intermediate in other species.

In humans, enzymes like prostaglandin (B15479496) reductase 1 (PTGR1) are involved in the metabolism of various signaling molecules, including prostaglandins (B1171923) and leukotrienes. uniprot.org This enzyme also shows activity towards α,β-unsaturated alkenals, with a high affinity for compounds like (2E)-decenal. uniprot.org This suggests that aldehydes like (8E)-8-Decenal could be substrates for metabolic enzymes, playing a role in the regulation and detoxification of bioactive lipids.

Regulation of Biological Processes

Chemical compounds can act as regulators of various biological processes, influencing everything from development to behavior. google.com In insects, for example, specific aldehydes are key components of pheromone blends that regulate mating behavior. researchgate.net

In plants, volatile compounds are integral to regulating growth and defense responses. nih.gov The release and perception of these molecules can trigger signaling cascades that lead to significant physiological changes. For instance, exposure to certain volatiles can alter the expression of genes involved in hormone signaling and defense pathways. nih.gov The genome of Amomum tsao-ko, a plant in the ginger family, contains genes that are predicted to be involved in the metabolism of compounds like (2E,8E)-2,8-decadienedial, indicating the potential for related aldehydes to play a regulatory role in this species. scispace.com

Mechanisms of Action and Chemoreception

Signal Transduction Pathways in Responding Organisms

No research has been found that details the specific intracellular signal transduction pathways that are initiated upon the theoretical binding of (8E)-8-Decenal to a receptor. While the general mechanism in insects often involves ligand-gated ion channels formed by Or/Orco complexes, and other pathways like the JNK pathway are known, their specific link to (8E)-8-Decenal has not been investigated. bio-rad.comebsco.comwikipedia.org

Electrophysiological Responses

No studies presenting electrophysiological data, such as electroantennography (EAG) or single-sensillum recordings (SSR), in response to stimulation with (8E)-8-Decenal were found. Such studies are common for other semiochemicals and aldehydes, including (E)-2-decenal, where they are used to confirm antennal detection by various insect species. mdpi.comresearchgate.net

Behavioral Bioassays and Field Efficacy Studies

There is no available literature detailing behavioral bioassays (e.g., olfactometer studies) or field trials to determine the behavioral effect (attraction, repulsion, alarm, etc.) of (8E)-8-Decenal on any organism. In contrast, numerous studies document the alarm-inducing or repellent effects of its isomer, (E)-2-decenal, in stink bugs and its role as a kairomone for their natural enemies. scielo.brembrapa.br

Advanced Analytical Methodologies for Research

Extraction and Pre-concentration Techniques for Trace Analysis

When (8E)-8-Decenal is present in complex matrices at very low concentrations, direct analysis is often not feasible due to instrumental detection limits. Therefore, extraction and pre-concentration steps are essential to isolate the analyte and increase its concentration to a detectable level. mdpi.com Techniques such as solid-phase extraction (SPE) and solid-phase microextraction (SPME) are highly effective for this purpose.

SPE involves passing a liquid sample through a solid sorbent material that retains the analyte. The interfering components are washed away, and the desired analyte, (8E)-8-Decenal, is then eluted with a small volume of a different solvent. researchgate.net This process not only purifies the sample but also concentrates the analyte. The choice of sorbent is critical and is typically a nonpolar material for a relatively nonpolar molecule like (8E)-8-Decenal.

SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either in liquid or headspace). The analytes adsorb onto the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. This method is particularly useful for volatile and semi-volatile compounds.

Table 1: Comparison of Hypothetical Extraction Techniques for (8E)-8-Decenal from an Aqueous Matrix
TechniqueSorbent/Fiber CoatingPrincipleTypical Recovery Rate (%)Advantages
Solid Phase Extraction (SPE)C18 (Octadecylsilane)Analyte partitions from liquid sample onto a solid sorbent.85-95High recovery, handles larger sample volumes.
Solid Phase Microextraction (SPME)Polydimethylsiloxane (PDMS)Analyte adsorbs from sample headspace or liquid onto a coated fiber.Dependent on equilibriumSolvent-free, simple, integrates well with GC.
Liquid-Liquid Microextraction (LLME)n-OctaneAnalyte partitions from aqueous sample into a micro-drop of organic solvent.70-85Minimal solvent usage, inexpensive.

High-Resolution Separation Methods

The biological and chemical properties of a molecule can be highly dependent on its isomeric form. (8E)-8-Decenal can exist as a geometric isomer, (8Z)-8-Decenal. Differentiating and quantifying these isomers requires high-resolution separation techniques, primarily high-performance liquid chromatography (HPLC) and gas chromatography (GC). chromatographytoday.com

For HPLC, reversed-phase columns (e.g., C18) can separate E/Z isomers based on subtle differences in their polarity and shape, which affect their interaction with the stationary phase. chromatographytoday.com Chiral chromatography can be employed if enantiomers are present, although (8E)-8-Decenal itself is not chiral. Normal-phase HPLC can also be effective, sometimes offering better resolution for nonpolar isomers. nih.gov

High-resolution capillary GC columns, particularly those with polar stationary phases (e.g., polyethylene (B3416737) glycol or cyanopropyl phases), are adept at separating geometric isomers. The different boiling points and polarities of the (E) and (Z) isomers lead to different retention times, allowing for their baseline separation and individual quantification.

Table 2: Example High-Resolution GC Method for Isomer Separation
ParameterCondition
ChromatographGas Chromatograph with Flame Ionization Detector (FID)
ColumnHP-INNOWax (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium, 1.2 mL/min
Oven Program60°C (hold 2 min), ramp to 220°C at 5°C/min, hold 5 min
Expected Retention Time (8Z)-8-Decenal~18.5 min
Expected Retention Time (8E)-8-Decenal~18.8 min

Deuterium (B1214612) (²H) labeling is a powerful tool for elucidating reaction mechanisms. researchgate.net By replacing one or more hydrogen atoms in (8E)-8-Decenal with deuterium, researchers can trace the molecule's path through a chemical or biological transformation. researchgate.net The significant mass difference between hydrogen and deuterium leads to a kinetic isotope effect (KIE), where C-D bonds are stronger and react more slowly than C-H bonds. Observing a KIE can help identify the rate-determining step of a reaction. chem-station.com

For example, to study the mechanism of an enzymatic oxidation at the allylic position (C7), one could synthesize (8E)-8-Decenal with deuterium atoms at C7. If the reaction rate is significantly slower with the deuterated compound, it provides strong evidence that C-H bond cleavage at C7 is part of the rate-limiting step. Mass spectrometry or NMR spectroscopy is then used to determine the location of the deuterium label in the product, confirming the reaction pathway. nih.govnih.gov

Table 3: Hypothetical Deuterium Labeling Experiment to Study Aldehyde Reduction
ExperimentReactantReducing AgentExpected ProductPurpose
Control(8E)-8-DecenalNaBH₄(8E)-dec-8-en-1-olEstablish baseline reaction.
Labeling Study(8E)-8-DecenalNaBD₄ (Sodium borodeuteride)(8E)-1,1-dideuterio-dec-8-en-1-olTo confirm the hydride source and trace the addition to the carbonyl carbon.

Spectroscopic Characterization Beyond Basic Identification

While basic 1D ¹H and ¹³C NMR are used for initial identification, advanced 2D NMR techniques are required to unambiguously confirm the stereochemistry of the C8=C9 double bond. researchgate.net The Nuclear Overhauser Effect (NOE) is a key phenomenon used for this purpose. NOE measures the through-space interaction between protons that are close to each other (< 5 Å). wordpress.com

In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks appear between protons that are spatially close. For the (8Z)-isomer of 8-decenal, a clear NOE cross-peak would be observed between the vinylic proton at C8 and the protons of the methyl group at C10, as they are on the same side of the double bond. Conversely, for the target compound, (8E)-8-Decenal, this interaction is absent due to the larger distance between these protons in the trans configuration. This lack of a specific NOE signal provides definitive proof of the (E) stereochemistry.

Table 4: Expected NOESY Correlations for Stereochemical Assignment of 8-Decenal Isomers
IsomerProtons Involved in Key InteractionExpected NOESY Cross-PeakConclusion
(8E)-8-DecenalH8 (vinylic) and H10 (methyl)AbsentConfirms E (trans) geometry.
(8Z)-8-DecenalH8 (vinylic) and H10 (methyl)PresentConfirms Z (cis) geometry.

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. In-depth analysis of the fragmentation patterns, often achieved through tandem mass spectrometry (MS/MS), provides valuable structural information. nih.gov When the molecular ion of (8E)-8-Decenal is formed, typically by electron impact (EI), it becomes a radical cation (M⁺•) that is energetically unstable and breaks apart in predictable ways. chemguide.co.uk

The fragmentation pathways for aldehydes are well-characterized and include:

α-Cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of a hydrogen radical (M-1) or a CHO group (M-29). libretexts.org

β-Cleavage: Breakage of the bond between the α and β carbons, resulting in a resonance-stabilized cation.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by cleavage of the α-β bond. For (8E)-8-Decenal, this would result in the loss of a neutral butene molecule and the formation of a characteristic radical cation at m/z 84.

Analyzing these specific fragments allows for the confirmation of the aldehyde functional group and the structure of the aliphatic chain. youtube.comyoutube.com

Table 5: Predicted Key EI-MS Fragments for (8E)-8-Decenal (Molecular Weight: 154.25)
m/z (mass-to-charge ratio)Proposed Fragment IonFragmentation Pathway
154[C₁₀H₁₈O]⁺•Molecular Ion (M⁺•)
125[M - CHO]⁺α-Cleavage (loss of formyl radical)
111[M - C₃H₇]⁺Cleavage at C5-C6
84[C₅H₈O]⁺•McLafferty Rearrangement
55[C₄H₇]⁺Allylic cleavage at C6-C7
44[C₂H₄O]⁺•McLafferty + 28 (further fragmentation)

Quantitative Analysis in Complex Biological Matrices

The accurate quantification of (8E)-8-Decenal in complex biological matrices, such as animal tissues, food products, and bodily fluids, is crucial for understanding its role in flavor chemistry, lipid peroxidation processes, and as a potential biomarker. Due to its volatile nature and the intricate composition of these matrices, sophisticated analytical methodologies are required to achieve the necessary sensitivity, selectivity, and reproducibility. Gas chromatography coupled with mass spectrometry (GC-MS), often preceded by a sample enrichment technique like headspace solid-phase microextraction (HS-SPME), is the most prevalent and effective approach for this purpose.

The analytical workflow for quantifying (8E)-8-Decenal typically involves several key stages: sample preparation, analyte extraction and concentration, chromatographic separation, and mass spectrometric detection and quantification. Each of these steps must be carefully optimized to minimize matrix effects and ensure accurate results.

Sample preparation is the initial and often most critical step. For solid matrices like meat, this usually involves homogenization to create a uniform sample. To compensate for any variability during the extraction and analysis, an internal standard is often added at this stage. A suitable internal standard would be a structurally similar compound that is not naturally present in the sample, such as a deuterated analogue of (8E)-8-Decenal or another aldehyde of a different chain length.

Following homogenization, HS-SPME is a widely used technique for the extraction and concentration of volatile and semi-volatile compounds like (8E)-8-Decenal. researchgate.netunicam.itnih.govnih.govnih.gov This solvent-free method involves exposing a coated fiber to the headspace above the sample, where the volatile analytes have partitioned. The choice of fiber coating is critical for efficient extraction; for aldehydes, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective. nih.govukm.my The sample is typically incubated at a controlled temperature for a specific duration to facilitate the release of volatile compounds into the headspace before the fiber is exposed. nih.gov

Once the analytes are adsorbed onto the SPME fiber, the fiber is transferred to the heated injection port of a gas chromatograph. The high temperature of the injector desorbs the analytes from the fiber into the carrier gas stream, which then transports them onto the analytical column. The GC column, commonly a capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms or equivalent), separates the individual compounds based on their volatility and interaction with the stationary phase. iastatedigitalpress.com A programmed temperature gradient is employed to ensure the efficient separation of a wide range of volatile compounds.

The separated compounds then enter the mass spectrometer, which serves as the detector. The MS ionizes the molecules, typically through electron ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). This provides both qualitative identification, based on the unique fragmentation pattern (mass spectrum) of the compound, and quantitative data, based on the abundance of specific ions. For enhanced selectivity and sensitivity, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of (8E)-8-Decenal and the internal standard are monitored.

The quantification of (8E)-8-Decenal is achieved by creating a calibration curve. This is constructed by analyzing a series of standard solutions containing known concentrations of (8E)-8-Decenal and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of (8E)-8-Decenal in an unknown sample is then determined by calculating its peak area ratio to the internal standard and interpolating the concentration from the calibration curve.

The validation of such an analytical method is essential to ensure the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and reproducibility), and accuracy (recovery). The following table presents representative data for a validated HS-SPME-GC-MS method for the quantification of long-chain aldehydes in a meat matrix, illustrating the typical performance of such a methodology.

Table 1: Representative Validation Parameters for the Quantitative Analysis of (8E)-8-Decenal in a Biological Matrix using HS-SPME-GC-MS

ParameterRepresentative ValueDescription
**Linearity (R²) **> 0.99Indicates a strong linear relationship between the instrument response and the concentration of the analyte over a defined range.
Limit of Detection (LOD) 0.1 - 1.0 ng/gThe lowest concentration of the analyte that can be reliably detected by the analytical instrument.
Limit of Quantification (LOQ) 0.5 - 5.0 ng/gThe lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
Precision (RSD%) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Expressed as the relative standard deviation.
Accuracy (Recovery %) 85 - 115%The closeness of the measured value to the true value, assessed by analyzing a sample spiked with a known amount of the analyte.

Detailed research findings have demonstrated the application of these advanced analytical methodologies to quantify aldehydes, including those in the C10 range, in various complex biological matrices. For instance, studies on cooked beef have identified and quantified a range of volatile compounds, with aldehydes being a significant class. nih.govnih.govresearchgate.net The concentrations of these compounds are influenced by factors such as the type of meat, cooking method, and storage conditions. nih.govresearchgate.net While specific quantitative data for (8E)-8-Decenal is often part of a broader volatile profile analysis, the methodologies employed are robust and sensitive enough for its accurate determination. The development and validation of these methods are critical for research in food science, toxicology, and clinical diagnostics where the precise measurement of aldehydes like (8E)-8-Decenal is of interest. nih.govresearchgate.net

Structure Activity Relationship Sar Studies

Relationship between Stereoisomerism and Biological Activity

Stereoisomerism, particularly the configuration of the double bond (E/Z or trans/cis), can significantly impact the biological activity of a molecule by altering its shape and how it interacts with biological targets. For unsaturated aldehydes, the geometry of the double bond can influence their sensory properties and biological effects.

While direct comparative studies on the biological activities of (8E)-8-Decenal and its (8Z)-isomer are not extensively documented, research on other decenal isomers highlights the importance of the double bond's position and configuration. For instance, mixtures of dec-6-enal, dec-7-enal, and dec-8-enal in specific ratios have been found to possess unique and desirable fragrance properties, indicating that the location of the double bond is a key determinant of olfactory receptor interaction. googleapis.com

In the broader context of unsaturated aldehydes, the stereochemistry of the double bond is a critical factor in their biological interactions. For example, in a study of 2-alkenals, the (E)-isomers were investigated for their antibacterial activity, suggesting that the trans configuration is relevant for this biological effect. nih.gov The specific impact of the E/Z isomerism at the C8 position of 8-decenal on other biological activities, such as cytotoxicity or antimicrobial effects, remains an area requiring more targeted investigation.

Table 1: Influence of Isomerism on the Properties of Decenal and Related Compounds

Compound/MixtureIsomer TypeObserved Property/ActivityReference
Mixture of dec-6-enal, dec-7-enal, and dec-8-enalPositional IsomersUnique fragrance properties googleapis.com
(E)-2-alkenals (including (E)-2-decenal)Geometric Isomer (trans)Antibacterial activity nih.gov

This table is interactive. Click on the headers to sort the data.

Impact of Chain Length and Functional Group Modifications

Chain Length:

The length of the aliphatic chain in unsaturated aldehydes is a significant factor influencing their biological activity, including toxicity and antimicrobial effects. Studies on a range of α,β-unsaturated aldehydes have revealed clear trends related to chain length.

For instance, an analysis of C7-C12 linear α,β-unsaturated aldehydes indicated a trend towards decreased acute dermal toxicity with increasing carbon chain length. industrialchemicals.gov.au Specifically, compounds from C9 (2-nonenal) to C12 (2-dodecenal) were not expected to be acutely toxic. industrialchemicals.gov.au Similarly, skin sensitization potency may also decrease as the carbon chain length increases within this group of chemicals. industrialchemicals.gov.au

Conversely, in the context of antibacterial activity, the effectiveness of 2E-alkenals was found to correlate well with an increase in chain length. nih.gov This suggests that for certain biological endpoints, a longer chain may enhance activity, possibly by facilitating interaction with microbial cell membranes. researchgate.net The cytotoxicity of alkenals has shown a more complex relationship with chain length; toxicity was observed to decrease from C3 to C6 and then increase from C6 to C9, a phenomenon linked to the electrophilicity of the compounds. researchgate.net

Functional Group Modifications:

The aldehyde functional group, particularly in conjugation with a double bond (the α,β-unsaturated aldehyde moiety), is a key determinant of the biological activity of these compounds. This structural feature is a reactive electrophile that can form covalent adducts with biological nucleophiles like proteins and DNA, leading to various toxicological effects. nih.govacs.orgnih.gov

Table 2: Effect of Chain Length on the Biological Activity of Unsaturated Aldehydes

Compound ClassChain Length RangeObserved Trend in ActivityBiological EndpointReference
Linear α,β-unsaturated aldehydesC3-C12Decrease with increasing lengthAcute dermal toxicity industrialchemicals.gov.au
Linear α,β-unsaturated aldehydesC6-C12Decrease with increasing lengthSkin sensitization industrialchemicals.gov.au
2E-AlkenalsC6-C10Increase with increasing lengthAntibacterial activity nih.gov
AlkenalsC3-C9Decreases from C3 to C6, then increases to C9Cytotoxicity researchgate.net

This table is interactive. Click on the headers to sort the data.

Computational Approaches to SAR (e.g., QSAR modeling)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemicals based on their molecular structure. For α,β-unsaturated aliphatic aldehydes, QSAR models have been developed to predict their mutagenicity. nih.gov These models are often included in regulatory software tools to assess the potential hazards of chemicals. nih.govresearchgate.net

The OECD QSAR Application Toolbox, for example, includes a mechanistic SAR model for predicting the mutagenicity of this class of compounds. nih.gov These models are built upon the understanding that the α,β-unsaturated aldehyde moiety is a structural alert for protein binding and potential toxicity. industrialchemicals.gov.au While these models are generally applicable to the broader class of α,β-unsaturated aldehydes, specific QSAR models developed exclusively for long-chain unsaturated aldehydes like (8E)-8-Decenal are not prominently documented. The existing models, however, provide a framework for assessing the potential for mutagenicity based on the presence of the reactive aldehyde functional group.

Ecological Implications and Research Applications

Integrated Pest Management (IPM) Strategies

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. epa.govncsu.edu Chemical controls are used only when needed and with the goal of removing the target pest with minimal disruption to the ecosystem. epa.gov Pheromones and other semiochemicals are often utilized within IPM programs. epa.govvt.edu However, no research was found that identifies 8-Decenal, (8E)- as a compound used in any IPM strategy.

Monitoring Pest Populations using Pheromonal Traps

Pheromonal traps are a common tool used in IPM to monitor the presence and population density of specific insect pests. wisc.edueorganic.orgeuropa.eu These traps are typically baited with a synthetic version of a pest's sex pheromone to attract and capture individuals, usually males. researcher.life This monitoring allows for more precise timing of control measures. researchgate.net A thorough search of scientific literature yielded no studies or reports on the use of 8-Decenal, (8E)- as a lure in pheromonal traps for monitoring any pest populations. Research in this area focuses on other compounds, such as the use of (8E,10Z)-tetradeca-8,10-dienal for the horse chestnut leafminer. researchgate.net

Mating Disruption Techniques

Mating disruption is a pest control technique where a large amount of a synthetic sex pheromone is released into the environment to prevent male insects from finding females, thereby disrupting the reproductive cycle. vt.eduinsectscience.co.za This method has been successfully used for various pests, including the codling moth, using compounds like (E,E)-8,10-dodecadien-1-ol. publications.gc.caresearchgate.net There is no available evidence or research to suggest that 8-Decenal, (8E)- is utilized in any mating disruption formulations or strategies.

Attract-and-Kill Formulations

The "attract-and-kill" method involves using a pheromone or other attractant to lure a pest to a source that contains a killing agent, such as an insecticide. researchgate.netresearchgate.net This targeted approach minimizes the widespread application of pesticides. Studies have documented the use of compounds like (8E,10Z)-tetradeca-8,10-dienal in attract-and-kill formulations. researchgate.net However, no literature could be found that describes the inclusion or testing of 8-Decenal, (8E)- in such a system.

Role in Biological Control Enhancement

Biological control is the use of natural enemies—predators, parasitoids, and pathogens—to control pest populations. In some cases, semiochemicals can be used to attract and retain these beneficial organisms in a crop area, thereby enhancing biological control. No research has been published that investigates or demonstrates a role for 8-Decenal, (8E)- in attracting or enhancing the activity of beneficial insects or other biological control agents.

Applications in Agricultural Biotechnology

Agricultural biotechnology encompasses a range of tools, including genetic engineering, used to improve plants, animals, and microorganisms. nih.gov This can involve developing crops with enhanced resistance to pests and diseases. While novel biotechnological approaches are emerging for crop protection, the role of specific semiochemicals in this field is typically related to the plants' production of them to deter pests.

Crop Protection

Biotechnology can be used to develop crops that are better protected from pests, for example, by engineering them to produce their own insecticides, such as Bt-cotton. nih.gov Another approach could be to engineer plants to release specific volatile compounds that repel pests or attract their natural enemies. There are no studies, patents, or other documents indicating that 8-Decenal, (8E)- is a compound that is used, produced, or investigated in the context of agricultural biotechnology for crop protection.

Enhancement of Plant Defense Responses

Volatile organic compounds (VOCs) are integral to plant communication and defense. When attacked by herbivores, many plants release a specific blend of VOCs, known as herbivore-induced plant volatiles (HIPVs). nih.gov These chemical signals can serve multiple defensive functions, including deterring herbivores, attracting the natural enemies of herbivores (a form of indirect defense), and signaling to other parts of the same plant or neighboring plants to prime their defenses against future attacks. nih.govfrontiersin.orgthaiscience.info

The composition of HIPVs is diverse and often includes aldehydes, alcohols, esters, and terpenes. cabidigitallibrary.org Among these, short-chain unsaturated aldehydes, often referred to as green leaf volatiles (GLVs), are released almost immediately upon tissue damage and are well-studied for their role in defense signaling. nih.govcabidigitallibrary.org For instance, certain C6-aldehydes can prime defense mechanisms in undamaged plants, leading to a faster and stronger response to subsequent herbivory. nih.gov

While (8E)-8-Decenal is an unsaturated aldehyde and belongs to the broad class of compounds that are known to be involved in plant responses to stress, specific research detailing its direct role as an elicitor or enhancer of plant defense responses is not extensively documented in publicly available literature. The defensive actions of such compounds are often highly specific, depending on the plant species, the herbivore, and the specific chemical structure of the volatile. industrialchemicals.gov.au Therefore, while its chemical nature suggests a potential role in plant signaling, further research is required to explicitly define the function of (8E)-8-Decenal in enhancing plant defense responses.

Environmental Fate and Degradation in Ecosystems

The environmental fate of a chemical compound describes its transport, transformation, and ultimate disposition in various environmental compartments such as air, water, and soil. The degradation of a substance can occur through biotic processes, primarily by microorganisms, or abiotic processes like hydrolysis (reaction with water) and photolysis (breakdown by light). up.ptnih.gov

For (8E)-8-Decenal, which is part of an isomeric mixture of decenals used in certain industries, its environmental risk has been assessed by regulatory bodies. A public report by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) evaluated a mixture containing (8E)-8-Decenal. industrialchemicals.gov.au While specific half-life data for (8E)-8-Decenal is not provided, the assessment concluded that the notified chemicals are not expected to be persistent in the environment. industrialchemicals.gov.au

The degradation of aldehydes in the environment generally proceeds through the oxidation of the aldehyde group to a carboxylic acid. nih.gov This resulting carboxylic acid can then be utilized by microorganisms as a carbon source, entering into metabolic pathways such as β-oxidation. nih.gov For unsaturated aldehydes, the carbon-carbon double bond represents an additional site for chemical and biological reactions. industrialchemicals.gov.au

Table 1: Summary of Environmental Fate and Degradation Profile for (8E)-8-Decenal and Analogous Unsaturated Aldehydes

Property Finding/Information Inference/Context Source(s)
Persistence Not expected to be persistent.Based on a regulatory assessment of an isomeric mixture containing (8E)-8-Decenal. industrialchemicals.gov.au
Biotic Degradation Unsaturated aldehydes can be metabolized by bacteria.The typical pathway involves oxidation to a carboxylic acid, followed by further breakdown. nih.govindustrialchemicals.gov.au
Abiotic Degradation Hydrolysis: Generally stable at environmental pH (4-9).Based on data for an analogous C10 dimethyl-decanal. mdpi.com
Photolysis: Atmospheric degradation occurs via reaction with hydroxyl radicals.Unsaturated aldehydes are generally susceptible to rapid degradation in the atmosphere. industrialchemicals.gov.aunih.gov
Environmental Transport Expected to have limited long-range transport.This is due to rapid degradation in the atmosphere and sorption to soil. industrialchemicals.gov.au
Bioaccumulation Log Kₒw for analogous C10 aldehydes suggest some potential for bioaccumulation.However, metabolism in organisms like fish is expected to reduce the actual bioconcentration factor. industrialchemicals.gov.aunih.gov

Future Research Directions and Emerging Paradigms

Unraveling Novel Biosynthetic Pathways and Enzymes

The precise biochemical routes leading to the formation of (8E)-8-Decenal in most organisms remain largely uncharacterized. Elucidating these pathways is a critical step toward understanding the regulation of its production and for enabling biotechnological synthesis. Future research should focus on identifying and characterizing the complete enzymatic cascade from common fatty acid precursors.

Current hypotheses suggest that (8E)-8-Decenal originates from C18 fatty acids like oleic or linoleic acid through a series of chain-shortening and modification steps. Key research objectives include:

Identification of Desaturases: Pinpointing the specific fatty acyl-CoA desaturases responsible for introducing the double bond at the Δ8 position (relative to the carboxyl end of a precursor) or a related position that is conserved through chain shortening.

Characterization of Chain-Shortening Enzymes: Investigating the role of limited β-oxidation cycles or other enzymatic cleavage mechanisms that truncate longer-chain acyl-CoAs to the C10 length.

Functional Group Modification: Identifying the terminal enzymes, such as specific P450 monooxygenases, alcohol dehydrogenases, and aldehyde dehydrogenases, that convert a fatty acyl-CoA intermediate into the final aldehyde functional group.

Genomic and transcriptomic analyses of tissues known to produce (8E)-8-Decenal (e.g., insect pheromone glands) correlated with production timing will be instrumental. Subsequent heterologous expression and functional characterization of candidate genes in systems like yeast (Saccharomyces cerevisiae) or insect cell lines will be required for definitive proof of enzyme function.

Proposed Enzymatic StepEnzyme ClassPotential PrecursorResearch Goal
Double Bond FormationFatty Acyl-CoA DesaturaseStearoyl-CoAIsolate and characterize the desaturase creating the specific double bond isomer.
Chain Shorteningβ-oxidation Enzymes / ThiolasesOleoyl-CoAIdentify enzymes for controlled C18 to C10 truncation without full degradation.
Terminal OxidationCytochrome P450 MonooxygenaseDecanoic AcidCharacterize P450s involved in ω- or ω-1 hydroxylation of fatty acid intermediates.
Functional Group ConversionAlcohol/Aldehyde Dehydrogenase(8E)-8-Decen-1-olIdentify the specific dehydrogenases that perform the final conversion to the aldehyde.

High-Throughput Screening for Chemoreceptor Discovery

The biological activity of (8E)-8-Decenal is mediated by its interaction with specific chemoreceptors, typically odorant receptors (ORs) located in the dendrites of olfactory sensory neurons. Identifying these receptors is fundamental to understanding the molecular basis of its perception. While traditional methods like Single Sensillum Recording (SSR) are effective, they are low-throughput. The future lies in developing and applying high-throughput screening (HTS) platforms to rapidly deorphanize receptors for (8E)-8-Decenal from a large pool of candidates.

Emerging HTS paradigms include:

Cell-Based Assays: Utilizing mammalian (e.g., HEK293) or insect (e.g., Sf9) cell lines engineered to co-express an insect's OR library along with its obligatory co-receptor (Orco). Activation of the receptor by (8E)-8-Decenal can be detected via a reporter system, such as a calcium-sensitive fluorescent dye or a luciferase reporter gene.

Yeast-Based Biosensors: Engineering yeast to express insect ORs and linking receptor activation to a measurable output, such as cell growth or a colorimetric change. This allows for rapid screening of thousands of colonies on a single plate.

Nanodisc Technology: Reconstituting OR-Orco complexes in lipid bilayer nanodiscs. This cell-free platform allows for the study of ligand binding in a controlled membrane environment, potentially screened using techniques like surface plasmon resonance (SPR).

These approaches will accelerate the identification of receptors not only from pest species but also from beneficial insects (e.g., predators, parasitoids) and non-target organisms, providing a holistic view of the compound's perceived role in an ecosystem.

Advanced Modeling of Chemical Communication Networks

(8E)-8-Decenal rarely acts in isolation; it is typically part of a complex chemical landscape. To move beyond a single-compound, single-species focus, advanced computational models are needed to simulate its role within entire chemical communication networks.

Future modeling efforts should integrate multiple layers of complexity:

Realistic Plume Dynamics: Employing computational fluid dynamics (CFD) to model the dispersal of (8E)-8-Decenal plumes in complex, turbulent environments, accounting for variables like wind, temperature, humidity, and terrain/vegetation structure.

Agent-Based Models (ABMs): Simulating the behavior of individual organisms as they navigate these chemical plumes. These models can incorporate rules based on known neuroethological data, such as receptor sensitivity, signal processing thresholds, and behavioral responses (e.g., attraction, repulsion, arrestment).

Network Theory: Analyzing the ecosystem-wide web of interactions mediated by (8E)-8-Decenal and other co-occurring semiochemicals. This can help identify keystone chemical compounds, predict cascading effects of manipulating its concentration, and understand the robustness of the communication network.

Such multi-scale models will be powerful predictive tools, enabling researchers to conduct in silico experiments to test hypotheses about population dynamics, pest-predator interactions, and the potential outcomes of pest management strategies before field implementation.

Sustainable Production Methods (e.g., Microbial or Biocatalytic Synthesis)

The current production of (8E)-8-Decenal often relies on multi-step chemical syntheses that may involve harsh reagents, high energy consumption, and the production of unwanted byproducts. A major future direction is the development of sustainable, bio-based production platforms.

Two primary approaches are gaining traction:

Metabolic Engineering of Microbial Chassis: This involves engineering the metabolism of microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce (8E)-8-Decenal from simple feedstocks like glucose. This requires the introduction of a heterologous biosynthetic pathway, potentially combining genes from plants and insects (e.g., desaturases, dehydrogenases) into a host strain optimized for fatty acid production.

Cell-Free Biocatalysis: This method uses a cascade of purified enzymes in a bioreactor to convert a substrate into the final product. For (8E)-8-Decenal, this could involve a sequence of enzymatic reactions starting from a bio-based precursor like decanoic acid. This approach offers high specificity, avoids cellular toxicity issues, and simplifies downstream purification.

Research in this area will focus on enzyme discovery, protein engineering to improve catalyst efficiency and stability, and process optimization to maximize titers and yields.

Production MethodPrincipleKey AdvantagesKey Challenges
Chemical SynthesisMulti-step organic reactions (e.g., Wittig, oxidation).Established, high-throughput potential.Harsh reagents, potential for byproducts, reliance on petrochemicals.
Metabolic EngineeringEngineered microbes ferment sugars to produce the target compound.Uses renewable feedstocks, potentially low cost at scale, sustainable.Complex pathway engineering, cellular toxicity, low initial titers.
Cell-Free BiocatalysisA sequence of isolated enzymes converts a substrate in a reactor.High purity and specificity, precise process control, no cell viability issues.Enzyme production/purification costs, cofactor regeneration, enzyme stability.

Expanding Applications in Ecological Engineering

Ecological engineering aims to design and manage sustainable ecosystems. While (8E)-8-Decenal has potential in traditional pest management (e.g., as a lure), its future applications are far broader and more nuanced. The paradigm is shifting from simple "lure-and-kill" tactics to sophisticated behavioral manipulation.

Expanded applications to be explored include:

Push-Pull Strategies: Using (8E)-8-Decenal as a kairomonal attractant ("pull") for natural enemies of pests, while a repellent compound ("push") is used to drive pests away from the main crop. This enhances biological control.

Conservation Biological Control: Deploying the compound to attract and retain populations of beneficial insects within an agricultural landscape, thereby improving pollination services or ambient levels of pest suppression.

Biodiversity Monitoring: Using (8E)-8-Decenal in traps as a highly specific probe to monitor the presence, abundance, and phenology of key species (both pest and beneficial) for ecological research and conservation efforts.

Disrupting Infochemical Networks: Investigating the use of (8E)-8-Decenal to mask or interfere with the pheromone communication of invasive species, thereby disrupting their mating or aggregation behaviors without direct toxicity.

These advanced applications require a deep, integrated understanding derived from the research directions outlined above—from its biosynthesis and perception to its function within complex ecological networks.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for characterizing (8E)-8-Decenal, and how should data interpretation be validated?

  • Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) for volatility analysis and nuclear magnetic resonance (NMR) for stereochemical confirmation. For validation, cross-reference retention indices with literature values (e.g., NIST Chemistry WebBook) and compare spectral data to synthetic standards. Ensure instrument calibration using certified reference materials. Discrepancies in olefinic proton coupling constants (e.g., Jtrans1416HzJ_{trans} \approx 14-16 \, \text{Hz}) should be analyzed for isomer purity .

Q. How can researchers optimize the synthesis of (8E)-8-Decenal to achieve high stereoselectivity?

  • Methodological Answer : Employ Wittig or Horner-Wadsworth-Emmons reactions with controlled reaction conditions (e.g., low temperature, anhydrous solvents). Monitor reaction progress via thin-layer chromatography (TLC) and quantify stereochemical purity using chiral GC or HPLC. Statistical design of experiments (DoE) can identify critical variables (e.g., catalyst loading, solvent polarity) affecting yield and selectivity .

Advanced Research Questions

Q. How should conflicting bioactivity data for (8E)-8-Decenal in different model organisms be systematically evaluated?

  • Methodological Answer : Conduct a meta-analysis to compare experimental parameters (e.g., dosage, exposure time, metabolic pathways). Use species-specific positive controls and validate assay reproducibility via inter-laboratory studies. Statistical tools like ANOVA or Bayesian inference can assess whether discrepancies arise from biological variability or methodological differences .

Q. What experimental strategies are recommended for studying the degradation pathways of (8E)-8-Decenal under environmental or physiological conditions?

  • Methodological Answer : Simulate degradation using accelerated stability testing (e.g., elevated temperature, UV exposure) and analyze products via LC-QTOF-MS. Isotopic labeling (e.g., 13C^{13}\text{C}-tagged compounds) can trace metabolic intermediates. Pair kinetic modeling (e.g., Arrhenius plots) with toxicity assays to evaluate degradation byproducts .

Q. How can researchers design a robust structure-activity relationship (SAR) study for (8E)-8-Decenal derivatives?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., chain length, double-bond position) and test bioactivity in standardized assays (e.g., antimicrobial disk diffusion). Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity. Validate models through leave-one-out cross-validation .

Data Management and Ethical Considerations

Q. What practices ensure reproducibility when reporting (8E)-8-Decenal experimental data?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide raw data (e.g., NMR FID files, chromatograms) in public repositories like Zenodo. Document all parameters (e.g., instrument settings, solvent batches) and use standardized metadata templates .

Q. How should ethical considerations be integrated into studies involving (8E)-8-Decenal in biological systems?

  • Methodological Answer : For in vivo studies, follow ARRIVE guidelines for experimental design and reporting. Obtain ethics committee approval for vertebrate models, and justify sample sizes via power analysis. For human cell lines, verify compliance with GDPR or local data protection laws when sharing sensitive data .

Literature and Collaboration

Q. What strategies improve the efficiency of literature reviews on (8E)-8-Decenal's physicochemical properties?

  • Methodological Answer : Use Boolean search terms (e.g., "(8E)-8-Decenal AND vapor pressure NOT patent") in SciFinder or Reaxys. Prioritize peer-reviewed journals indexed in PubMed or Web of Science. Cross-validate data from primary sources (e.g., experimental procedures in Journal of Agricultural and Food Chemistry) over secondary reviews .

Q. How can interdisciplinary collaboration enhance mechanistic studies of (8E)-8-Decenal?

  • Methodological Answer : Partner with computational chemists for molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities. Collaborate with toxicologists to integrate omics data (e.g., transcriptomics) for pathway analysis. Establish data-sharing agreements using platforms like Collaborative Cloud .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.